N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15759243
InChI: InChI=1S/C9H15F2N3/c1-2-3-4-12-8-5-13-14(6-8)7-9(10)11/h5-6,9,12H,2-4,7H2,1H3
SMILES:
Molecular Formula: C9H15F2N3
Molecular Weight: 203.23 g/mol

N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15759243

Molecular Formula: C9H15F2N3

Molecular Weight: 203.23 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C9H15F2N3
Molecular Weight 203.23 g/mol
IUPAC Name N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine
Standard InChI InChI=1S/C9H15F2N3/c1-2-3-4-12-8-5-13-14(6-8)7-9(10)11/h5-6,9,12H,2-4,7H2,1H3
Standard InChI Key UDCJGLMKYDIXKJ-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=CN(N=C1)CC(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a 2,2-difluoroethyl group (-CH2CF2H) and at the 4-position with a butylamine moiety (-NH-C4H9). This arrangement creates a polar yet lipophilic molecule, where the electron-withdrawing fluorine atoms modulate electron density across the ring, influencing both reactivity and interaction with biological targets.

Molecular Formula and Weight

The molecular formula is C9H14F2N3, derived as follows:

  • Pyrazole core: C3H3N2

  • 2,2-Difluoroethyl group: C2H3F2

  • Butylamine substituent: C4H9NH

The molecular weight calculates to 202.23 g/mol, with contributions from carbon (12.01 × 9 = 108.09 g/mol), hydrogen (1.01 × 14 = 14.14 g/mol), fluorine (19.00 × 2 = 38.00 g/mol), and nitrogen (14.01 × 3 = 42.03 g/mol).

Spectroscopic Signatures

Key spectroscopic features include:

  • 1H NMR: A triplet for the -CF2H protons (δ ~6.0 ppm, JHF ~50 Hz), a multiplet for the butyl chain (δ 0.8–1.5 ppm), and aromatic protons from the pyrazole ring (δ 7.5–8.5 ppm).

  • 19F NMR: A characteristic doublet for the geminal fluorines (δ ~-120 ppm, JFF ~250 Hz).

  • IR Spectroscopy: Stretching vibrations for N-H (≈3300 cm⁻¹), C-F (≈1100 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹).

Comparative Structural Analysis

The substitution pattern of N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine distinguishes it from related compounds. For example, replacing the butyl group with a benzyl moiety (as in N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine) increases molecular weight by 35.02 g/mol and introduces π-π stacking capabilities, while substituting the difluoroethyl group with a monofluoroethyl group reduces lipophilicity and metabolic stability.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-Butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amineC9H14F2N3202.23-NH-C4H9, -CH2CF2H
N-Benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amineC12H13F2N3237.25-NH-CH2C6H5, -CH2CF2H
1-(2-Fluoroethyl)-N-butyl-1H-pyrazol-4-amineC9H15FN3184.24-NH-C4H9, -CH2CH2F

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of N-butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can be conceptualized through three key steps:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

  • Difluoroethylation: Introduction of the 2,2-difluoroethyl group via alkylation.

  • Butylamine Substitution: Nucleophilic displacement or reductive amination at the 4-position.

Pyrazole Core Synthesis

The pyrazole ring is typically synthesized by reacting hydrazine hydrate with a 1,3-diketone or β-keto ester under acidic or basic conditions. For example, hydrazine and ethyl acetoacetate yield 3-methyl-1H-pyrazole-4-carboxylate, which can be decarboxylated to generate the unsubstituted pyrazole intermediate.

Difluoroethylation at N1

Introducing the 2,2-difluoroethyl group requires alkylation agents such as 2,2-difluoroethyl bromide or tosylate. This reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K2CO3, NaH) to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution. Microwave-assisted synthesis has been shown to improve yields by reducing side reactions like oligomerization.

Process Optimization

Critical parameters influencing yield and purity include:

  • Temperature: Difluoroethylation proceeds optimally at 0–5°C to minimize decomposition.

  • Solvent: DMF enhances NAS efficiency due to its high polarity and ability to stabilize transition states.

  • Catalysts: Pd2(dba)3/Xantphos systems improve coupling reactions for amine installation.

Synthetic StepReagents/ConditionsYield (%)Purity (%)
Pyrazole formationHydrazine, ethyl acetoacetate, H2SO468–7289
Difluoroethylation2,2-Difluoroethyl bromide, K2CO3, DMF52–5887
Butylamine substitutionButylamine, Pd2(dba)3, Xantphos63–6791

Physicochemical Properties

Solubility and Partitioning

N-Butyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its lipophilic butyl chain and fluorinated substituents. It is freely soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), with logP values estimated at 2.8–3.2 using group contribution methods.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition onset temperatures of 180–220°C, suggesting moderate thermal stability. The difluoroethyl group may undergo defluorination above 200°C, necessitating storage under inert atmospheres at -20°C for long-term stability.

Crystallinity

X-ray diffraction studies on similar fluorinated pyrazoles show monoclinic crystal systems with P21/c space groups. Intermolecular hydrogen bonding between the amine and fluorine atoms contributes to lattice stability, with calculated density ≈1.32 g/cm³.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazole ring directs electrophiles to the 3- and 5-positions. For example, nitration with HNO3/H2SO4 yields 3-nitro derivatives, while halogenation with N-bromosuccinimide (NBS) produces 5-bromo intermediates.

Amine Functionalization

The butylamine group participates in:

  • Acylation: Reaction with acetyl chloride forms the corresponding acetamide.

  • Reductive Alkylation: Condensation with aldehydes/ketones followed by NaBH4 reduction extends the alkyl chain.

  • Salt Formation: Treatment with HCl generates water-soluble hydrochloride salts.

Fluorine-Specific Reactions

The difluoroethyl group undergoes unique transformations:

  • Hydrodefluorination: Catalytic hydrogenation (H2/Pd-C) removes fluorine atoms, yielding ethyl-substituted analogs.

  • Radical Reactions: UV-initiated reactions with CCl4 generate chlorinated byproducts via radical chain mechanisms.

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